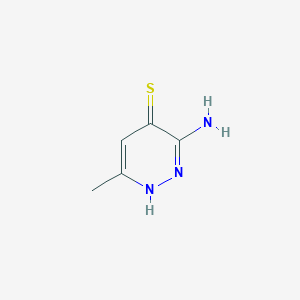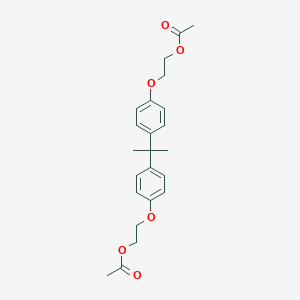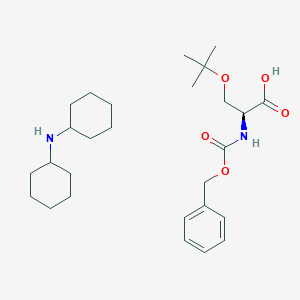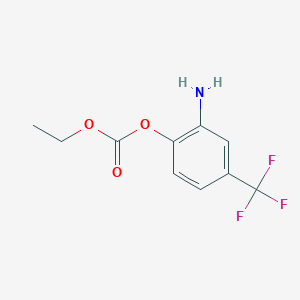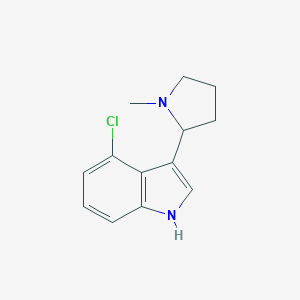
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 acts as an agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. When 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 binds to the cannabinoid receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, anti-inflammatory activity, and modulation of mood and appetite.
Biochemische Und Physiologische Effekte
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been shown to have anti-convulsant properties, making it a potential treatment for epilepsy. Additionally, 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have anti-anxiety and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, there are also limitations to using 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments may not accurately reflect the effects of other cannabinoids that may be present in natural cannabis products.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various medical conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 may also be useful in developing new diagnostic tools for the detection of cannabinoid receptor activity in the body. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids like 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 on the body, as well as their potential for abuse and addiction.
Synthesemethoden
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is synthesized by reacting 4-chloroindole-3-acetic acid with 1-methylpiperidine-2-one in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the cannabinoid receptors in the brain and their role in pain, inflammation, and other physiological processes. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been used to develop new drugs that target the cannabinoid receptors for the treatment of various medical conditions.
Eigenschaften
CAS-Nummer |
19137-84-9 |
|---|---|
Produktname |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-7-3-6-12(16)9-8-15-11-5-2-4-10(14)13(9)11/h2,4-5,8,12,15H,3,6-7H2,1H3 |
InChI-Schlüssel |
ROUPHMNZHLBCGO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
Kanonische SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
Synonyme |
4-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



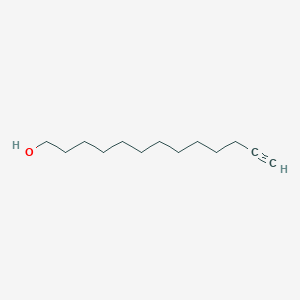

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
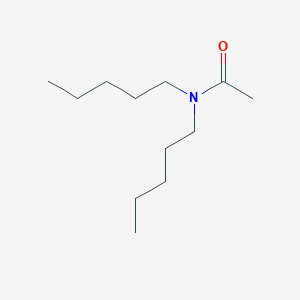
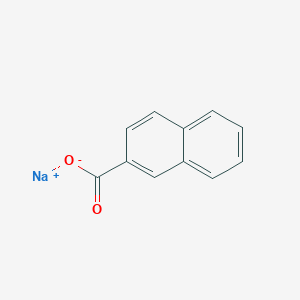
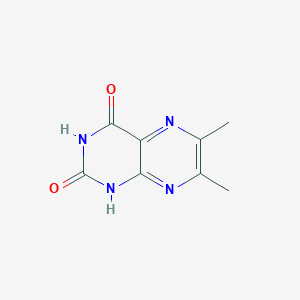
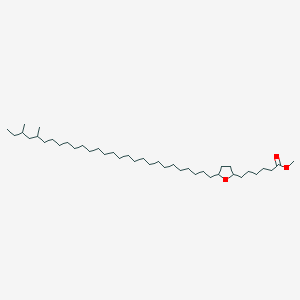
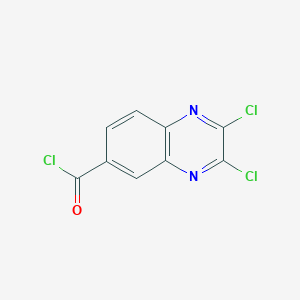
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

